CALB Lipase-Catalyzed Kinetic Resolution
In a direct head-to-head enzymatic resolution, Candida antarctica lipase B (CALB) kinetically resolves racemic 1-(pyridin-2-yl)ethylamine (1a) by enantioselective acetylation. The (S)-enantiomer remains unreacted and was isolated in 41% yield with 99% ee, while the (R)-enantiomer is preferentially converted to the corresponding acetamide. The enantioselectivity factor (E) was 40 at 56% conversion [1]. This establishes that procurement of the pre-resolved (S)-enantiomer obviates the need for an enzymatic resolution step that would otherwise discard approximately 59% of material as the acetylated (R)-product or require a racemization-recycle loop.
| Evidence Dimension | Enantiomeric purity after enzymatic kinetic resolution |
|---|---|
| Target Compound Data | (S)-1-(pyridin-2-yl)ethylamine: 99% ee, 41% isolated yield at 56% conversion |
| Comparator Or Baseline | (R)-enantiomer (as N-acetylated product): opposite configuration; racemic starting material: 0% ee |
| Quantified Difference | Δee = 99% (from racemate); E (enantioselectivity factor) = 40 |
| Conditions | CALB (Novozyme 435), neat EtOAc, 60 °C, 7 h reaction time [1] |
Why This Matters
Procuring the pre-resolved (S)-enantiomer eliminates a 59% material loss inherent to enzymatic resolution and guarantees 99% optical purity without additional purification, reducing downstream process cost and complexity.
- [1] Skupinska, K. A.; McEachern, E. J.; Baird, I. R.; Skerlj, R. T.; Bridger, G. J. Enzymatic Resolution of Bicyclic 1-Heteroarylamines Using Candida antarctica Lipase B. J. Org. Chem. 2003, 68 (9), 3547–3550. View Source
